5-Hydroxydiclofenac quinone imine is a reactive metabolite derived from the non-steroidal anti-inflammatory drug diclofenac. This compound arises from the metabolic processes involving cytochrome P450 enzymes, particularly through the hydroxylation of diclofenac followed by oxidation. The formation of this quinone imine is significant due to its potential to interact covalently with cellular macromolecules, leading to various toxicological effects.
5-Hydroxydiclofenac quinone imine is primarily generated in the liver during the metabolism of diclofenac. Studies have shown that cytochrome P450 3A4 and cytochrome P450 2C9 are key enzymes involved in its formation. The compound has been identified in both in vitro and in vivo studies, highlighting its relevance in drug metabolism and toxicity assessments .
5-Hydroxydiclofenac quinone imine belongs to the class of quinone imines, which are characterized by their high reactivity due to the presence of a quinone functional group. These compounds can form adducts with proteins and nucleic acids, contributing to their biological activity and potential toxicity.
The synthesis of 5-hydroxydiclofenac quinone imine occurs through a two-step metabolic pathway:
The reaction conditions for synthesizing 5-hydroxydiclofenac quinone imine include incubating diclofenac with liver microsomes in the presence of NADPH. The reaction is typically monitored using high-performance liquid chromatography to quantify the formation of the quinone imine .
The molecular formula for 5-hydroxydiclofenac quinone imine is . The structure features a chlorinated aromatic ring system with a hydroxyl group and a reactive quinone imine moiety.
5-Hydroxydiclofenac quinone imine can participate in various chemical reactions, primarily due to its electrophilic nature:
The reactivity of 5-hydroxydiclofenac quinone imine is influenced by environmental factors such as pH, temperature, and the presence of other biomolecules that may either stabilize or promote its reactivity.
The mechanism by which 5-hydroxydiclofenac quinone imine exerts its effects involves:
Research indicates that individuals with higher activities of cytochrome P450 3A4 may experience greater bioactivation of diclofenac, resulting in increased formation of this reactive metabolite .
5-Hydroxydiclofenac quinone imine is primarily studied for its implications in drug metabolism and toxicology:
Research continues to explore the broader implications of this metabolite in pharmacology and toxicology, particularly regarding personalized medicine approaches based on individual metabolic profiles.
Diclofenac undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The two major oxidative pathways are:
These metabolites are further oxidized to reactive intermediates. The initial hydroxylation steps partition diclofenac metabolism between glucuronidation (UGT2B7-mediated) and oxidative pathways (CYP-mediated). The 5-hydroxylation pathway is particularly relevant for bioactivation due to the instability of its downstream products [1] [9].
The formation of 5-hydroxydiclofenac quinone imine (DF-2,5-QI) occurs via a two-step bioactivation process:
Table 1: Metabolic Intermediates in Diclofenac Bioactivation
Compound | Chemical Structure | Role in Pathway | Reactivity |
---|---|---|---|
Diclofenac | Parent compound | Substrate for hydroxylation | Non-reactive |
5-Hydroxydiclofenac | Monohydroxylated | Precursor to quinone imine | Moderately stable |
Diclofenac-2,5-quinone imine | Benzoquinone imine | Electrophilic intermediate | Highly reactive (t1/2 <1 min) |
DF-2,5-QI (C14H9Cl2NO3, MW 310.14) rapidly conjugates with glutathione (GSH) to form adducts detected as 4-glutathion-S-yl-5-hydroxy-diclofenac (M1) and 6-glutathion-S-yl-5-hydroxy-diclofenac (M3). These adducts are diagnostic markers of quinone imine formation in vitro and in vivo [1] [8] [9].
Distinct CYP isoforms govern the two bioactivation pathways:
Table 2: Enzyme Kinetics of Diclofenac Bioactivation by Human CYP Isoforms
Metabolic Step | Primary CYP Isoform | Km (μM) | Vmax | Contribution to Pathway |
---|---|---|---|---|
5-Hydroxylation | CYP3A4 | 150–200 | 4–6 nmol/min/nmol P450 | >80% |
Oxidation of 5-OH-DF to QI | CYP3A4 | 45 | 3.8 pmol/min/pmol P450 | 75% |
Oxidation of 5-OH-DF to QI | CYP2C9 | 85 | 1.2 nmol/min/mg protein | 20% |
Oxidation of 5-OH-DF to QI | CYP2C19 | >200 | <0.5 nmol/min/mg protein | <5% |
Genetic polymorphisms in CYP2C9 (e.g., CYP2C93) reduce 4′-hydroxylation but show minimal effects on 5-hydroxylation or subsequent quinone imine formation. This highlights the dominant role of CYP3A4 in DF-2,5-QI generation and explains why CYP2C9 polymorphisms do not significantly alter diclofenac clearance in humans [3] [10].
Significant species differences exist in diclofenac bioactivation:
Table 3: Species Comparison of Diclofenac 5-Hydroxylation
Species | Primary Enzyme | Relative Activity | Plasma Clearance (mL/h/kg) | Relevance to Humans |
---|---|---|---|---|
Human | CYP3A4 | 100% | 355–484 | Reference |
Marmoset (WT) | CYP2C19 | 65–70% | 290 ± 40 | Moderate |
Marmoset (CYP2C19 mutant) | CYP2C19 variant | 20–30% | 110 ± 25 | Low |
Rat | CYP2C11 | <10% | Not applicable | Poor |
Marmoset models demonstrate CYP2C19-dependent formation of DF-2,5-QI, validated by detecting GSH adducts identical to those in humans. However, the absence of CYP3A4-driven bioactivation limits their utility for predicting human-specific quinone imine exposure. This metabolic divergence underscores the need for human hepatocyte models when assessing diclofenac bioactivation risks [2] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1